molecular formula C11H7BrFIN2O B8778384 10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Cat. No.: B8778384
M. Wt: 408.99 g/mol
InChI Key: PJELOMRFWGRHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a useful research compound. Its molecular formula is C11H7BrFIN2O and its molecular weight is 408.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7BrFIN2O

Molecular Weight

408.99 g/mol

IUPAC Name

10-bromo-9-fluoro-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

InChI

InChI=1S/C11H7BrFIN2O/c12-7-3-6-9(4-8(7)13)17-2-1-16-5-10(14)15-11(6)16/h3-5H,1-2H2

InChI Key

PJELOMRFWGRHOI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C3=NC(=CN31)I)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 9-Bromo-8-fluoro-2,3-diiodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene (886 g, 1.66 mol, 1.00 equiv) in tetrahydrofuran (7 L), followed by the addition of ethylmagnesium bromide (1987 mL, 1.20 equiv, 1 M) dropwise with stirring at −40° C. The resulting solution was stirred at room temperature for 30 min. This reaction was repeated for 2 times. The reaction was then quenched by the addition of 10 L of saturated aqueous NH4Cl and diluted with 24 L of tetrahydrofuran. The resulting solution was separated and the aqueous layer was extracted with 4×3 L of tetrahydrofuran. The organic layers were combined and concentrated under vacuum. The solids were collected by filtration, washed with 1)(2 L of EA and dried to afford 2100 g (crude) of 9-Bromo-8-fluoro-2-iodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene as a brown solid.
Quantity
886 g
Type
reactant
Reaction Step One
Quantity
1987 mL
Type
reactant
Reaction Step Two
Quantity
7 L
Type
solvent
Reaction Step Three

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